molecular formula C9H6N2O2 B1347500 1,8-Naphthyridine-4-carboxylic acid CAS No. 99066-71-4

1,8-Naphthyridine-4-carboxylic acid

Cat. No. B1347500
CAS RN: 99066-71-4
M. Wt: 174.16 g/mol
InChI Key: OHLKQPVOQXXCDW-UHFFFAOYSA-N
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Description

“1,8-Naphthyridine-4-carboxylic acid” is a compound with the CAS Number: 99066-71-4 . It is a derivative of 1,8-Naphthyridine, which is an organic compound with the formula C8H6N2 . This compound is a part of the naphthyridine class of heterocyclic compounds, which are known for their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-Naphthyridine derivatives has been achieved through various methods, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The molecular structure of “1,8-Naphthyridine-4-carboxylic acid” is represented by the InChI Code: 1S/C9H6N2O2/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8/h1-5H, (H,12,13) . The molecular weight of this compound is 174.16 .


Chemical Reactions Analysis

The chemical reactivity of 1,8-Naphthyridine derivatives has been explored in various studies. These compounds have shown reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Physical And Chemical Properties Analysis

The physical form of “1,8-Naphthyridine-4-carboxylic acid” is solid . More detailed physical and chemical properties are not directly available from the search results.

Scientific Research Applications

  • Medicinal Chemistry

    • 1,8-Naphthyridines, including 1,8-Naphthyridine-4-carboxylic acid, have emerged as an important class of heterocyclic compounds due to their diverse biological activities .
    • They are used in the treatment of bacterial infections . For example, Enoxacin, nalidixic acid, and trovafloxacin are 1,8-naphthyridine derivatives with antibacterial properties related to the fluoroquinolones .
    • Carboxylic acids with 1,8-naphthyridine moiety are well reported as antibacterial agents .
  • Materials Science

    • This class of heterocycles finds use as components of light-emitting diodes , dye-sensitized solar cells , and molecular sensors .
    • They also exhibit excellent thermally activated delayed fluorescence (TADF) and high photoluminescence quantum yield , which make them suitable for blue organic light-emitting diodes (OLEDs) .
  • Coordination Chemistry

    • With flanking nitrogen centers, 1,8-naphthyridine serves as a binucleating ligand in coordination chemistry .
  • Neurological Disorders

    • 1,8-Naphthyridine derivatives have shown potential applications in neurological disorders such as Alzheimer’s disease, multiple sclerosis, and depression .
  • Synthetic Methodologies

    • The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community . This includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .
  • Organic Synthesis

    • Carboxylic acids, including 1,8-Naphthyridine-4-carboxylic acid, have wide applications in organic synthesis . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
  • Antimicrobial and Antiviral Activities

    • 1,8-Naphthyridine derivatives are known to be used as antimicrobial and antiviral agents .
  • Anti-inflammatory and Analgesic Activities

    • These compounds have also demonstrated anti-inflammatory and analgesic activities .
  • Antidepressant and Antipsychotic Activities

    • They have potential applications as antidepressants and antipsychotics .
  • Antioxidant Activities

    • 1,8-Naphthyridine derivatives have shown antioxidant activities .
  • Antihypertensive and Antimalarial Activities

    • They are also used as antihypertensive and antimalarial agents .
  • Pesticides

    • 1,8-Naphthyridine derivatives can also act as pesticides .

Safety And Hazards

The safety data sheet for “1,8-Naphthyridine-4-carboxylic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to be used only for R&D and not for medicinal, household, or other uses .

Future Directions

The development of methods for the synthesis of 1,8-Naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . The wide applicability of these compounds in medicinal chemistry and materials science suggests promising future directions for research and development .

properties

IUPAC Name

1,8-naphthyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLKQPVOQXXCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355926
Record name 1,8-naphthyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Naphthyridine-4-carboxylic acid

CAS RN

99066-71-4
Record name 1,8-naphthyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
R Zong, H Zhou, RP Thummel - The Journal of Organic Chemistry, 2008 - ACS Publications
The 4-carboxy-1,8-naphthyrid-2-yl moiety is a useful ligand component in that it promotes lower energy electronic absorption in its metal complexes and also provides a useful tether for …
Number of citations: 34 pubs.acs.org
O Nitidandhaprabhas - 1961 - search.proquest.com
… The possibility of cyclization by the enolized keto group to form a 1:8-naphthyridine-4-carboxylic acid, as well as the cyclization at the benzene ring, has been eliminated. …
Number of citations: 1 search.proquest.com
AI Ayoob - Baghdad Science Journal, 2013 - iasj.net
New heterocyclic compounds derived from 2-Morpholino-1, 8-naphthyridine-4-carboxylic acid such as oxadiazolo, thiadiazolo–thione and triazolo-thione have been prepared and …
Number of citations: 4 www.iasj.net
P Samalapa - 1966 - ir.library.oregonstate.edu
The possibility of synthesizing 1, 8-naphthyridines by the Doebner reaction has appeared in many reports. The method involves the introduction of electron releasing groups in the 6-…
Number of citations: 0 ir.library.oregonstate.edu
H Kondo, M Taguchi, Y Inoue, F Sakamoto… - Journal of medicinal …, 1990 - ACS Publications
It is known that thiazolo [3, 2-a][l, 8] naphthyridine derivatives (3a) exhibit good antibacterial activity. Accordingly, several analogues of 3a, viz. oxazolo-and imidazole [3, 2-a][l, 8] …
Number of citations: 95 pubs.acs.org
AI Ayoob, TR Al-Ramadhany - Baghdad Science Journal, 2013 - iasj.net
The Synthesis in good yields of some new 1, 8-Naphthyridine derivatives (1-9) and characterized on the basis of IR and 1 H NMR spectra data. The compounds (1) and (6) were utilized …
Number of citations: 1 www.iasj.net
MY Saleh - Diyala Journal For Pure Science, 2017 - iasj.net
Synthesis of new heterocyclic fuse compounds by reaction of N-acetyl-2-amino pyridine with through Vilsmeier-Haack cyclization to give 2-chloro-3-formyl-1, 8-naphthyridine (1), chloro …
Number of citations: 5 www.iasj.net
A Ayoob, OM Yahya, MY Saleh - Egyptian Journal of …, 2022 - ejchem.journals.ekb.eg
Anew and efficient method has been used to synthesis of 2-chloro-1,8-naphthyridine carbaldehyde(1) from reaction of N-(pyridine-2-yl) acetamide in the presence of dimethylformamide …
Number of citations: 2 ejchem.journals.ekb.eg
JT Madak, CR Cuthbertson, Y Miyata… - Journal of medicinal …, 2018 - ACS Publications
We pursued a structure-guided approach toward the development of improved dihydroorotate dehydrogenase (DHODH) inhibitors with the goal of forming new interactions between …
Number of citations: 46 pubs.acs.org
C Xue - 2019 - search.proquest.com
Transition metal complexes have been widely explored for solar energy conversion. The absorption of high energy ultraviolet and blue photons typically results in more energetic …
Number of citations: 3 search.proquest.com

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